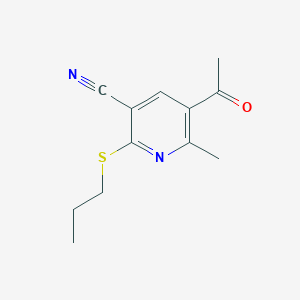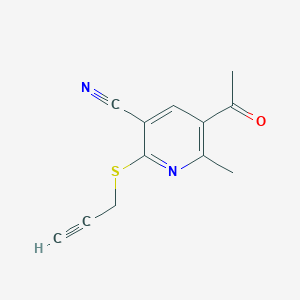![molecular formula C16H17NO2 B3035188 2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol CAS No. 303770-09-4](/img/structure/B3035188.png)
2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol
Overview
Description
2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol is a chemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . This compound is a Schiff base, which is a type of imine compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 2,5-dimethylaniline and 6-methoxysalicylaldehyde in the presence of a suitable solvent such as methanol . The reaction is usually carried out at room temperature, and the product is obtained as an orange precipitate, which is then filtered and washed with methanol to yield the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of Schiff base synthesis can be applied. Industrial production would likely involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenolic and imine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenolic or imine derivatives.
Scientific Research Applications
2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. As a Schiff base, it can form coordination complexes with metal ions, which can then participate in various catalytic processes . The imine group is also known to interact with biological molecules, potentially leading to antimicrobial or antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol: Similar Schiff base with a hydroxyl group instead of a methoxy group.
2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol: Similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially its interaction with biological targets .
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)iminomethyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-7-8-12(2)14(9-11)17-10-13-5-4-6-15(19-3)16(13)18/h4-10,18H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRYJUSDORXLKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=CC2=C(C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-amine](/img/structure/B3035106.png)

![3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-2-[(methoxyimino)methyl]acrylamide](/img/structure/B3035110.png)
![2-chloro-N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}acetamide](/img/structure/B3035111.png)


![3-(2,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3035115.png)
![7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3035116.png)
![7-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3035117.png)



![3-[(2-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B3035123.png)
![3-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B3035126.png)
